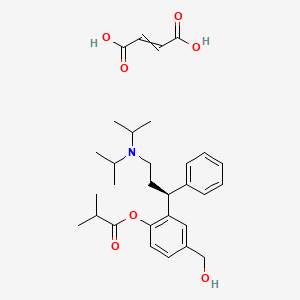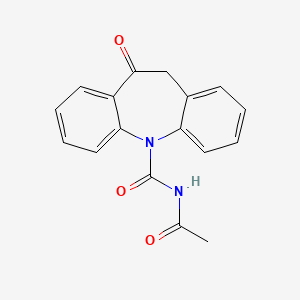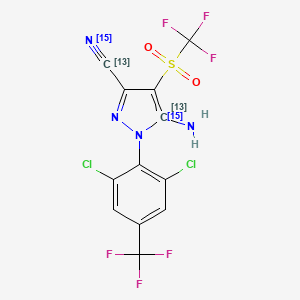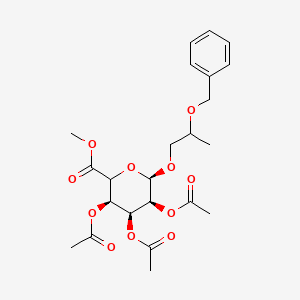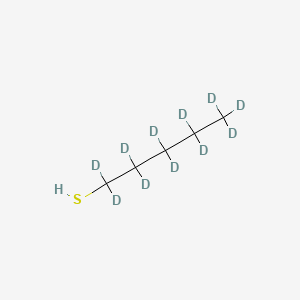
1-Pentane-D11-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a thiol compound with the molecular formula C5HD11S and a molecular weight of 115.28 g/mol. The compound is characterized by the presence of a thiol group (-SH) attached to a pentane chain, where the hydrogen atoms are replaced by deuterium (D).
Preparation Methods
1-Pentane-D11-thiol can be synthesized through various methods. One common approach involves the deuteration of 1-pentanethiol. This process typically includes the reaction of 1-pentanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .
Chemical Reactions Analysis
1-Pentane-D11-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to form the corresponding alkane, pentane-D11, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. This reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Scientific Research Applications
1-Pentane-D11-thiol has a wide range of applications in scientific research, including:
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Deuterated compounds are used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening in clinical settings.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 1-Pentane-D11-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical species. This reactivity makes it useful in various chemical reactions and applications .
Comparison with Similar Compounds
1-Pentane-D11-thiol can be compared with other similar thiol compounds, such as:
1-Pentanethiol: The non-deuterated form of this compound, with the molecular formula C5H12S.
2-Pentanethiol: A structural isomer of 1-pentanethiol, where the thiol group is attached to the second carbon atom in the pentane chain.
1-Hexanethiol: A thiol compound with a longer carbon chain, having the molecular formula C6H14S.
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways.
Properties
Molecular Formula |
C5H12S |
|---|---|
Molecular Weight |
115.28 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane-1-thiol |
InChI |
InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
ZRKMQKLGEQPLNS-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Canonical SMILES |
CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
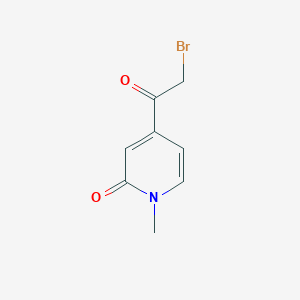
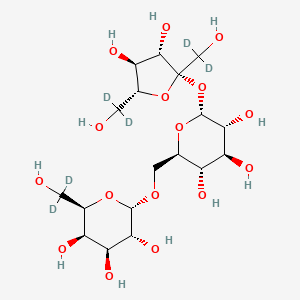
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
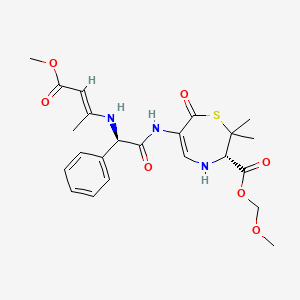
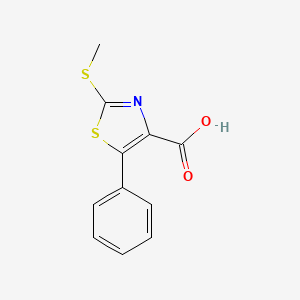
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
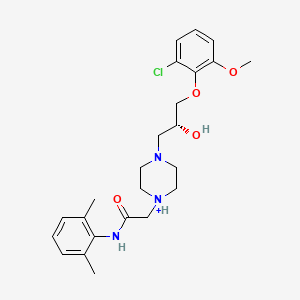
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
